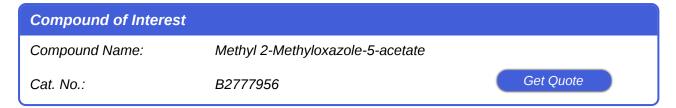


Spectroscopic and Synthetic Profile of Methyl 2-Methyloxazole-5-acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **Methyl 2-Methyloxazole-5-acetate**. The information presented herein is intended to support research and development activities in medicinal chemistry and related fields where oxazole derivatives are of interest.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-Methyloxazole- 5-acetate**. These values are calculated based on established computational models and are provided as a reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.75	Singlet	3H	O-CH₃ (ester)
~3.70	Singlet	2H	CH ₂
~7.10	Singlet	1H	Oxazole C4-H
~2.45	Singlet	3H	Oxazole C2-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~170.0	C=O (ester)
~161.0	Oxazole C2
~148.0	Oxazole C5
~125.0	Oxazole C4
~52.0	O-CH₃ (ester)
~30.0	CH ₂
~14.0	Oxazole C2-CH ₃

Solvent: CDCl3

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data



m/z	Interpretation
155.06	[M] ⁺ (Molecular Ion)
124.05	[M - OCH₃] ⁺
96.04	[M - COOCH₃] ⁺
82.04	[M - CH₂COOCH₃]+

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1600	Medium	C=N stretch (oxazole ring)
~1450	Medium	C-H bend (methyl, methylene)
~1200	Strong	C-O stretch (ester)
~1100	Medium	C-O-C stretch (oxazole ring)

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of **Methyl 2-Methyloxazole-5-acetate**, based on established methods for the synthesis of similar oxazole derivatives.

Step 1: Synthesis of 2-Methyloxazole-5-acetic acid

This procedure is adapted from known methods for the synthesis of substituted oxazole-5-acetic acids.



Materials:

- Ethyl 3-amino-4-oxopentanoate (1 equivalent)
- Triethyl orthoacetate (1.2 equivalents)
- Acetic anhydride (2 equivalents)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A mixture of ethyl 3-amino-4-oxopentanoate and triethyl orthoacetate in acetic anhydride is heated at reflux for 4 hours.
- The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield crude ethyl 2-methyloxazole-5-acetate.
- The crude ester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 2 hours.
- The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.
- The solid precipitate, 2-methyloxazole-5-acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.



Step 2: Fischer Esterification to Methyl 2-Methyloxazole-5-acetate

This standard esterification procedure converts the carboxylic acid to its corresponding methyl ester.[1]

Materials:

- 2-Methyloxazole-5-acetic acid (1 equivalent)
- Methanol (large excess, as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Dichloromethane
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- 2-Methyloxazole-5-acetic acid is dissolved in an excess of methanol.
- A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
- The mixture is heated at reflux for 6 hours.
- The reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Methyl 2-Methyloxazole-5-acetate.



• The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and analysis of **Methyl 2-Methyloxazole-5-acetate**.



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Caption: Synthetic and Analytical Workflow for Methyl 2-Methyloxazole-5-acetate.

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References

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